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Compound of Interest

Compound Name: 3-Fluoro-2-methylbenzonitrile

Cat. No.: B064138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Fluoro-2-methylbenzonitrile, a

fluorinated aromatic building block of significant interest in medicinal chemistry and materials

science. With a molecular weight of 135.14 g/mol , this compound serves as a critical

intermediate in the synthesis of complex organic molecules.[1][2][3] This document will delve

into its chemical and physical properties, established analytical methodologies for its

characterization, and its applications, particularly within the realm of drug discovery.

Core Molecular and Physical Characteristics
3-Fluoro-2-methylbenzonitrile, with the chemical formula C₈H₆FN, is a solid at room

temperature.[3] The strategic placement of a fluorine atom and a methyl group on the

benzonitrile scaffold imparts unique electronic properties and steric influences that are highly

valuable in the design of novel compounds.
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Property Value Source(s)

Molecular Weight 135.14 g/mol [1][2][3]

Molecular Formula C₈H₆FN [1][2]

CAS Number 185147-06-2 [1][3]

Appearance Solid [3]

Boiling Point 203.0 ± 20.0 °C (Predicted) [4]

Flash Point 82.3 ± 12.1 °C [4]

Density 1.11 ± 0.1 g/cm³ (Predicted) [4]

Synthesis and Mechanistic Insights
The synthesis of fluorinated benzonitriles such as 3-Fluoro-2-methylbenzonitrile is of

considerable interest for the production of pharmaceutical and agrochemical intermediates.

Various synthetic routes have been developed, often involving multi-step processes that require

careful control of reaction conditions.

One documented approach for a related isomer, 3-fluoro-4-methylbenzonitrile, involves the

decarbonylation of a condensed intermediate.[4] Another general strategy for synthesizing

fluorinated benzonitriles is through the conversion of a corresponding benzaldehyde. For

instance, a process for preparing 4-fluoro-2-methylbenzonitrile involves the conversion of 4-

fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime, which is then converted to the

final benzonitrile product.[5] These synthetic strategies highlight the importance of selecting

appropriate reagents and catalysts to achieve high yields and purity. The choice of a particular

synthetic route is often dictated by the availability and cost of starting materials, as well as the

scalability of the process for industrial applications.

Analytical Characterization: A Validating System
The definitive identification and purity assessment of 3-Fluoro-2-methylbenzonitrile are

paramount for its application in sensitive fields like drug development. A suite of analytical

techniques is employed to ensure the structural integrity and quality of the compound.
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Spectroscopic Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of 3-Fluoro-2-
methylbenzonitrile. A Certificate of Analysis for this compound confirms that its proton NMR

spectrum is consistent with its structure.[6]

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of

the aromatic and methyl protons. The fluorine atom will cause characteristic splitting patterns

in the signals of adjacent protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon

atoms in the molecule, with the carbon attached to the fluorine exhibiting a large coupling

constant.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for its characterization.

[7] Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an

excellent probe of the local electronic environment.[8][9] The ¹⁹F NMR spectrum of 3-Fluoro-
2-methylbenzonitrile is expected to show a single resonance, with its chemical shift

providing valuable information about the electronic effects of the methyl and nitrile groups on

the aromatic ring.[7]

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR

spectrum of 3-Fluoro-2-methylbenzonitrile will be characterized by a sharp, strong absorption

band corresponding to the nitrile (C≡N) stretching vibration, typically found in the range of

2220-2240 cm⁻¹. Other significant peaks will correspond to the C-F bond stretching and the

aromatic C-H and C=C bond vibrations.

Mass spectrometry is employed to determine the molecular weight and to gain insights into the

molecule's fragmentation pattern. The electron ionization (EI) mass spectrum of 3-Fluoro-2-
methylbenzonitrile is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to

its molecular weight of 135.14. The fragmentation pattern will likely involve the loss of small

neutral molecules or radicals, providing further confirmation of the structure.

Chromatographic Purity Assessment
HPLC is the industry-standard method for determining the purity of pharmaceutical

intermediates.[10] A robust reversed-phase HPLC (RP-HPLC) method is essential for
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separating 3-Fluoro-2-methylbenzonitrile from any potential impurities, such as isomers or

reaction byproducts.

Illustrative HPLC Method Development Workflow:

Caption: A logical workflow for the development and execution of an HPLC purity analysis.

A well-developed HPLC method will provide a sharp, symmetrical peak for 3-Fluoro-2-
methylbenzonitrile, well-resolved from any impurity peaks. Method validation according to

ICH guidelines is crucial to ensure the method is accurate, precise, and robust.[10]

Applications in Drug Discovery and Development
Fluorinated organic compounds are of immense interest in medicinal chemistry due to the

unique properties that the fluorine atom imparts to a molecule.[11][12] The introduction of

fluorine can significantly influence a compound's metabolic stability, binding affinity, lipophilicity,

and pKa.[11][13][14]

3-Fluoro-2-methylbenzonitrile serves as a valuable building block in the synthesis of more

complex pharmaceutical ingredients. The nitrile group can be readily converted to other

functional groups such as amines or carboxylic acids, while the fluorine and methyl groups can

be used to fine-tune the pharmacological properties of the final drug candidate. For example,

related fluorinated benzonitriles are key intermediates in the synthesis of drugs like Trelagliptin,

a treatment for type II diabetes.[15] The strategic incorporation of fluorine can block metabolic

pathways, leading to improved pharmacokinetic profiles of drug candidates.[13]

Conceptual Role in Drug Design:
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Caption: The influence of 3-Fluoro-2-methylbenzonitrile's structural features on drug

properties.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-
Fluoro-2-methylbenzonitrile. It is important to consult the Safety Data Sheet (SDS) for

detailed information on hazards, handling, and storage. In general, it should be handled in a

well-ventilated area, and personal protective equipment, including gloves and safety glasses,

should be worn.

Conclusion
3-Fluoro-2-methylbenzonitrile is a valuable and versatile building block for chemical

synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique

combination of functional groups offers a powerful tool for medicinal chemists to design and

synthesize novel compounds with improved pharmacological profiles. A thorough

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b064138?utm_src=pdf-body-img
https://www.benchchem.com/product/b064138?utm_src=pdf-body
https://www.benchchem.com/product/b064138?utm_src=pdf-body
https://www.benchchem.com/product/b064138?utm_src=pdf-body
https://www.benchchem.com/product/b064138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


understanding of its chemical properties and the use of robust analytical methods for its

characterization are essential for its effective application in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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